molecular formula C16H18N4OS2 B4653752 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B4653752
M. Wt: 346.5 g/mol
InChI Key: ADVSSJHVDIACKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like IR, NMR, and MS are instrumental in elucidating the molecular structure of these compounds. They provide detailed information about the spatial arrangement of atoms, molecular conformations, and the nature of chemical bonds, contributing to a deeper understanding of their chemical behavior and reactivity (J. Bremner et al., 1988).

Chemical Reactions and Properties

The chemical reactivity of such compounds is highlighted by their ability to undergo various heterocyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions are influenced by factors such as the nature of the substituents, the reaction conditions, and the presence of catalysts. The flexibility in the chemical structure allows for the synthesis of compounds with potential antitumor, antibacterial, and other biological activities (M. A. Khalil et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. For instance, modifications in the chemical structure can significantly affect their solubility in various solvents, which is essential for their application in biological systems. The physical properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (K. Ramalingam et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to participate in specific chemical reactions, define the utility of these compounds in synthetic and medicinal chemistry. Their interaction with biomolecules, potential as catalysts, and role in the synthesis of novel therapeutic agents are areas of significant research interest. Studies on their pKa values, reaction kinetics, and mechanism of action provide valuable insights into their chemical behavior (M. Duran et al., 2012).

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-20-8-7-18-16(20)22-10-14(21)19-15-12(9-17)11-5-3-2-4-6-13(11)23-15/h7-8H,2-6,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVSSJHVDIACKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 5
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Reactant of Route 6
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.